6-Methyl-1-nonanol

Description

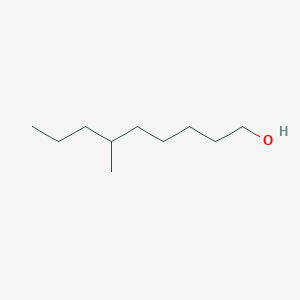

Structure

3D Structure

Properties

Molecular Formula |

C10H22O |

|---|---|

Molecular Weight |

158.28 g/mol |

IUPAC Name |

6-methylnonan-1-ol |

InChI |

InChI=1S/C10H22O/c1-3-7-10(2)8-5-4-6-9-11/h10-11H,3-9H2,1-2H3 |

InChI Key |

GTVXMPDPXBTLCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CCCCCO |

Origin of Product |

United States |

Chemical Synthesis and Stereoselective Preparation of 6 Methyl 1 Nonanol

Development of Synthetic Routes for 6-Methyl-1-nonanol

The creation of specific branched-chain alcohols like 6-Methyl-1-nonanol relies on precise and controlled chemical reactions. Synthetic strategies are designed to build the carbon skeleton and introduce the required functional groups in a predetermined sequence.

Multi-step Organic Synthesis Methodologies

The synthesis of methyl-branched long-chain alcohols is a common challenge in the preparation of pheromones and other bioactive molecules. While a specific documented synthesis for 6-Methyl-1-nonanol is not prominently available in foundational literature, methodologies for structurally similar compounds, such as the yellow mealworm pheromone 4-methyl-1-nonanol, provide a clear blueprint for how such a synthesis would be approached. wur.nl These syntheses are classic examples of multi-step organic reactions where the carbon chain is constructed incrementally. udel.edu

A representative multi-step synthesis for a methyl-branched nonanol involves several key transformations: wur.nlyoutube.com

Starting Material Selection : A common strategy is to begin with a chiral precursor from the "chiral pool," such as (R)-3-methylglutarate, to set the stereochemistry early in the synthesis. wur.nlethz.ch

Chain Elongation : The carbon chain is extended using standard organic reactions. This can involve the conversion of esters to aldehydes or ketones, followed by Wittig reactions or Grignard additions to form new carbon-carbon bonds.

Functional Group Interconversion : Throughout the synthesis, functional groups are protected and deprotected or converted into other groups as needed. For example, an ester may be reduced to an alcohol, which is then converted to a leaving group (like a tosylate or bromide) for a subsequent substitution reaction.

Final Reduction : The final step often involves the reduction of a carbonyl group or an ester to the primary alcohol, 1-nonanol, functionality.

An illustrative, though hypothetical, pathway for racemic 6-Methyl-1-nonanol could start from 5-methylheptanoic acid. This acid could be reduced to the corresponding alcohol, converted to a bromide, and used to form a Grignard reagent. This Grignard reagent could then react with ethylene (B1197577) oxide to add a two-carbon unit, yielding 6-methyl-1-nonanol after an acidic workup. Each step requires careful optimization of reaction conditions to ensure high yields. trine.edu

Efficiency and Scalability Considerations in Laboratory Synthesis

For a compound like 6-Methyl-1-nonanol, scalability involves transitioning from milligram or gram-scale laboratory synthesis to kilogram-scale production. trine.edu This requires re-evaluation of reagents, solvents, and purification methods.

Table 1: Factors Affecting Synthesis Efficiency and Scalability

| Parameter | Laboratory Scale Considerations | Large Scale (Pilot/Industrial) Considerations |

|---|---|---|

| Reagents | High-purity, often expensive reagents are common. Stoichiometric reagents are frequently used. | Cost-effectiveness is critical. Catalytic processes are heavily favored over stoichiometric ones. researchgate.net |

| Solvents | A wide variety of solvents may be used. Ease of removal (e.g., evaporation) is a key factor. | Solvent cost, toxicity, environmental impact, and recycling potential are paramount. |

| Reaction Time | Reactions can run for extended periods (24-48 hours). | Shorter reaction times are crucial for high throughput. Microwave-assisted synthesis can sometimes reduce times dramatically. acs.org |

| Purification | Preparative chromatography (e.g., column chromatography) is a standard technique. | Crystallization, distillation, and extraction are preferred due to lower cost and higher throughput. Chromatography is often too expensive for large quantities. |

Stereoselective Synthesis of 6-Methyl-1-nonanol Enantiomers

The presence of a stereocenter at the C-6 position means that 6-Methyl-1-nonanol exists as a pair of enantiomers: (R)-6-Methyl-1-nonanol and (S)-6-Methyl-1-nonanol. The synthesis of a single enantiomer, known as asymmetric or stereoselective synthesis, is crucial as different enantiomers can have distinct biological activities. ethz.ch

Chiral Catalyst Systems for Asymmetric Induction

Asymmetric induction is the process of preferentially forming one enantiomer over the other. msu.edu This is typically achieved using a chiral catalyst, which creates a chiral environment for the reaction.

Metal-Based Catalysts : Chiral complexes of metals like rhodium, iridium, copper, and palladium are widely used. nih.govfrontiersin.org For instance, an asymmetric hydrogenation or a cross-coupling reaction could be employed using a metal center coordinated to a chiral ligand (e.g., BINAP, DuPhos). These catalysts can convert a prochiral substrate into a chiral product with high enantioselectivity. nih.gov Bis-cyclometalated iridium(III) and rhodium(III) complexes, for example, have been developed as catalysts where the chirality originates from the metal center itself. nih.gov

Organocatalysis : Small organic molecules can also act as chiral catalysts. Chiral phosphoric acids (CPAs) are a versatile class of Brønsted acid catalysts used in a wide array of asymmetric transformations. frontiersin.org Similarly, chiral amines can form enamines or iminium ions to induce stereoselectivity.

Chiral Auxiliaries : An alternative approach involves covalently attaching a chiral auxiliary to the substrate. ethz.ch The auxiliary directs a subsequent reaction to occur on a specific face of the molecule. After the new stereocenter is created, the auxiliary is removed.

Enantiomeric Excess Determination and Chiral Resolution Techniques

After performing a stereoselective synthesis, it is essential to determine its success by measuring the enantiomeric excess (e.e.). The e.e. quantifies the purity of one enantiomer in a mixture. mdpi.com

Enantiomeric Excess (e.e.) Formula: e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100

Several analytical techniques are used for this purpose:

Chiral Chromatography : This is the most common method. The enantiomeric mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times, which allows for their separation and quantification. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used. researchgate.net

NMR Spectroscopy :

Chiral Derivatizing Agents (CDAs) : The alcohol is reacted with a chiral agent, such as Mosher's acid, to form a pair of diastereomeric esters. ethz.ch Diastereomers have different physical properties and will show distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the e.e.

Chiral Solvating Agents (CSAs) : A chiral agent is added to the NMR sample, which forms transient, weak complexes with the enantiomers. This can induce a chemical shift difference between the signals of the R and S enantiomers, allowing for their quantification. arkat-usa.org

Fluorescence-Based Assays : High-throughput methods have been developed where enantiomers react with other components to form diastereomeric complexes that have different fluorescence intensities or wavelengths. nih.gov

Table 2: Comparison of Techniques for Enantiomeric Excess (e.e.) Determination

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. researchgate.net | High accuracy, direct separation, widely applicable. | Requires specialized and often expensive columns. |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR signals. ethz.ch | Uses standard NMR equipment, provides structural information. | Requires chemical modification, potential for kinetic resolution during derivatization. |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes leading to signal separation. arkat-usa.org | Non-destructive, simple sample preparation. | Shift differences can be small, may require specific solvents or low temperatures. |

| Fluorescence Assay | Formation of diastereomeric complexes with distinct fluorescent properties. nih.gov | High sensitivity, suitable for high-throughput screening. | Less common, requires specific fluorescent reagents. |

Enzymatic and Biotechnological Production Approaches for Nonanol Analogues

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. rsc.org Enzymes, particularly lipases, are often used for the production of chiral alcohols and their derivatives. scielo.bracs.org

Enzymatic Kinetic Resolution : This is a widely used method for separating a racemic mixture of an alcohol. A lipase (B570770) enzyme is used to selectively acylate one of the enantiomers, often in a non-aqueous solvent. For example, in a racemic mixture of 6-methyl-1-nonanol, a lipase could selectively convert the (R)-enantiomer into an ester, leaving the (S)-enantiomer unreacted as an alcohol. rsc.org The resulting ester and unreacted alcohol can then be easily separated. Lipase B from Candida antarctica (often immobilized as Novozym 435) is a common biocatalyst for these reactions. scielo.br

Asymmetric Reduction of Ketones : Specific enzymes, such as ketoreductases (KREDs), can reduce a prochiral ketone (e.g., 6-methyl-nonan-2-one) to a single enantiomer of the corresponding secondary alcohol. While this produces a secondary alcohol, similar enzyme classes exist for the asymmetric reduction of aldehydes.

Microbial Fermentation : Engineered microorganisms can be designed to produce specific branched-chain alcohols through their metabolic pathways. smolecule.com This approach is promising for sustainable production but requires significant effort in metabolic engineering to optimize pathways and increase product titers.

These enzymatic methods are highly valued for their exceptional enantioselectivity (often >99% e.e.), mild reaction conditions (room temperature and neutral pH), and reduced environmental impact compared to many chemical methods. rsc.orgacs.org

Engineering Microbial Pathways for Alcohol Biosynthesis

The microbial production of branched-chain fatty alcohols like 6-methyl-1-nonanol represents a sustainable alternative to chemical synthesis, utilizing renewable feedstocks. d-nb.info This is achieved by engineering the metabolism of host microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to channel carbon flux towards the desired product. acs.org

The biosynthesis of branched-chain fatty alcohols originates from the fatty acid synthesis (FAS) pathway. frontiersin.orgfrontiersin.org The key is to provide a branched-chain starter unit for the FAS cycle instead of the usual acetyl-CoA. This can be achieved by engineering pathways for the synthesis of α-keto acids. For instance, to produce an iso-branched alcohol like 6-methyl-1-nonanol, a pathway producing isovaleryl-CoA would be required. This can be accomplished by overexpressing genes from the leucine (B10760876) degradation pathway or by introducing a branched-chain α-keto acid dehydrogenase complex (BKD). d-nb.info

Once the branched-chain acyl-CoA or acyl-ACP (acyl carrier protein) is formed, it is elongated by the FAS machinery. The chain length is determined by the specificity of the condensing enzymes (FabH) and thioesterases, which cleave the completed fatty acid from the ACP. To produce a C10 alcohol, the pathway must be tailored to favor the synthesis of 10-carbon chains.

The final and crucial step is the reduction of the branched-chain fatty acid derivative to the corresponding alcohol. This is typically accomplished by introducing a heterologous enzyme with fatty acyl-CoA or fatty acyl-ACP reductase (FAR) activity or a carboxylic acid reductase (CAR). frontiersin.org These enzymes convert the activated fatty acid into the primary alcohol, 6-methyl-1-nonanol. frontiersin.org Significant improvements in titer can be achieved by optimizing the expression levels of these pathway enzymes and by deleting competing pathways that drain precursors or consume the final product. d-nb.info Research has demonstrated the feasibility of producing branched-chain fatty alcohols up to 350 mg/L in fed-batch fermenters by overexpressing up to 14 genes in engineered E. coli. d-nb.infozendy.io

Interactive Table 2: Key Enzymatic Modules for Biosynthesis of 6-Methyl-1-nonanol

| Module | Function | Key Enzymes | Gene Source Example(s) |

|---|---|---|---|

| Precursor Supply | Production of branched α-keto acid primers | Branched-chain α-keto acid dehydrogenase (BKD) complex | Bacillus subtilis (alsS, ilvCD, bkd) frontiersin.org |

| Chain Elongation | Iterative addition of C2 units | Fatty Acid Synthase (FAS) complex | Native E. coli or S. cerevisiae |

| Product Formation | Reduction of fatty acyl-CoA/ACP to alcohol | Fatty Acyl-CoA/ACP Reductase (FAR) | Marinobacter aquaeolei (MaFAR) frontiersin.org |

| Product Formation | Reduction of free fatty acid to alcohol | Carboxylic Acid Reductase (CAR) | Mycobacterium species |

Biocatalytic Transformations Utilizing Alcohol Dehydrogenases and Reductases

Biocatalysis offers a highly selective and environmentally benign method for producing chiral alcohols. Alcohol dehydrogenases (ADHs) and other ketoreductases (KREDs) are particularly valuable as they catalyze the reversible oxidation of alcohols to aldehydes or ketones, often with exquisite stereoselectivity. wikipedia.orgamazonaws.com These enzymes can be used for the asymmetric reduction of a prochiral ketone or for the kinetic resolution of a racemic alcohol.

For the synthesis of 6-methyl-1-nonanol, an ADH can be used to reduce the corresponding aldehyde, 6-methyl-1-nonanal. The substrate specificity of ADHs varies, with some, like horse liver ADH (HLADH), showing broad specificity, while others are more restricted. oup.com The activity of many ADHs, such as ADH1 from S. cerevisiae, tends to decrease with increasing chain length of the primary alcohol substrate. oup.com However, other classes, such as Class-III ADHs, are known to effectively oxidize long-chain primary alcohols, implying they can also catalyze the reverse reduction reaction. uniprot.org

The production of a specific enantiomer of 6-methyl-1-nonanol can be achieved using stereocomplementary ADHs. For example, an (R)-selective ADH will reduce 6-methyl-1-nonanal to (R)-6-methyl-1-nonanol, while an (S)-selective ADH will produce the (S)-enantiomer. This enantiocomplementary approach is a cornerstone of modern biocatalysis for creating chiral building blocks.

Another powerful class of enzymes for stereoselective synthesis are ene-reductases (EREDs). researchgate.netresearchgate.net These flavin-dependent enzymes catalyze the asymmetric reduction of activated carbon-carbon double bonds. rsc.org A synthetic strategy could involve the synthesis of an α,β-unsaturated aldehyde, such as 6-methylnona-2,4-dienal. An ERED could then be used to selectively reduce one or both double bonds with high stereocontrol, followed by the reduction of the aldehyde group by an ADH in a one-pot cascade reaction to yield a specific stereoisomer of 6-methyl-1-nonanol. The success of such a cascade relies on the compatibility of the enzymes and the efficient regeneration of the required nicotinamide (B372718) cofactors (NADH or NADPH). amazonaws.com

Interactive Table 3: Biocatalysts for the Synthesis of Chiral 6-Methyl-1-nonanol

| Enzyme Class | Enzyme Example | Source Organism | Reaction Type | Substrate | Product |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | LbADH | Lactobacillus brevis | Asymmetric Reduction | 6-Methyl-1-nonanal | (R)-6-Methyl-1-nonanol |

| Alcohol Dehydrogenase (ADH) | ADH-A | Rhodococcus ruber | Asymmetric Reduction | 6-Methyl-1-nonanal | (S)-6-Methyl-1-nonanol |

| Ene-Reductase (ERED) | OYE Family | Saccharomyces cerevisiae | Asymmetric Reduction | 6-Methylnon-2-enal | (R)-6-Methylnonanal |

| Carbonyl Reductase (CRED) | Gre2p | Saccharomyces cerevisiae | Asymmetric Reduction | 6-Methyl-2-nonanone | (S)-6-Methyl-2-nonanol |

Biosynthetic Pathways and Enzymology of Methyl Branched Nonanols

Elucidation of Precursor Utilization and Metabolic Flux

The carbon backbone of 6-methyl-1-nonanol originates from the de novo synthesis of its corresponding fatty acid, 6-methylnonanoic acid. The biosynthesis of BCFAs relies on the utilization of short-branched-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine. nih.govnih.gov These BCAAs are first converted to their respective α-keto acids. wikipedia.orgd-nb.info

For the synthesis of a molecule with a methyl group at an even-numbered carbon (counting from the carboxyl end), such as in 6-methylnonanoic acid, the process likely involves a primer derived from a precursor other than the common BCAAs, or a modification of the chain elongation process itself. However, the fundamental principle remains the utilization of a specific starter unit that is then elongated. The chain elongation proceeds via cycles of condensation with malonyl-CoA as the two-carbon donor, a process analogous to straight-chain fatty acid synthesis. wikipedia.org

Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of metabolites through biochemical networks. nih.gov In the context of producing branched-chain molecules, MFA can reveal the distribution of carbon from primary metabolism into the BCAA catabolic pathways and subsequently into BCFA synthesis. For instance, ¹³C-MFA studies in engineered microorganisms have demonstrated that increasing the supply of precursors, such as cytosolic acetyl-CoA, and enhancing the flux through pathways that provide reducing power (NADPH), like the pentose (B10789219) phosphate (B84403) pathway, are crucial for boosting the production of fatty acids and their derivatives. nih.gov While specific MFA data for 6-methyl-1-nonanol production is not extensively documented, studies on related branched-chain fatty acid and alcohol production highlight the importance of precursor supply and cofactor regeneration as key determinants of yield. nih.govnih.gov

Table 1: Key Precursors and Their Roles in Branched-Chain Biosynthesis

| Precursor | Intermediate | Role in Biosynthesis | Relevant Reference |

|---|---|---|---|

| Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) | Branched-Chain α-Keto Acids (e.g., α-Ketoisocaproate) | Source of branched starter units (acyl-CoAs) for fatty acid synthesis. | nih.govwikipedia.org |

| Malonyl-CoA | Malonyl-ACP | Provides two-carbon units for the elongation of the fatty acid chain. | wikipedia.orgpdx.edu |

| NADPH | - | Reducing equivalent required for the reductive steps in fatty acid synthesis and the final reduction to an alcohol. | nih.govfrontiersin.org |

| Acetyl-CoA | - | A primary metabolite that can serve as a starter unit for straight-chain fatty acids and is a building block for malonyl-CoA. | nih.gov |

Characterization of Key Enzymes Involved in Chain Elongation and Methyl Branching

The biosynthesis of 6-methyl-1-nonanol is catalyzed by a suite of enzymes with specific functions in initiation, elongation, and termination of the carbon chain.

Initiation and Elongation: The synthesis of the precursor, 6-methylnonanoic acid, begins with a branched-chain α-keto acid dehydrogenase (BCKD) complex. This enzyme complex catalyzes the oxidative decarboxylation of branched-chain α-keto acids to form the corresponding branched-chain acyl-CoA primers (e.g., isobutyryl-CoA, isovaleryl-CoA, 2-methylbutyryl-CoA). d-nb.infonih.gov The fatty acid synthase (FAS) system then takes over. A key enzyme, β-ketoacyl-ACP synthase III (FabH), initiates the process by condensing the branched-chain acyl-CoA primer with malonyl-ACP. pdx.edu Subsequent elongation cycles are carried out by the FAS complex, which includes enzymes like β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabA/FabZ), and enoyl-ACP reductase (FabI), with malonyl-ACP serving as the extender unit in each cycle. pdx.edu The specificity of FabH for branched-chain primers is a critical determinant for the formation of BCFAs. pdx.edu

Reduction to Alcohol: Once the 6-methylnonanoic acid (or its acyl-CoA or acyl-ACP derivative) is synthesized, the terminal step is the reduction of the carboxylic acid group to a primary alcohol. This reduction is typically a two-step process catalyzed by a single or multiple enzymes. Carboxylic acid reductases (CARs) can convert fatty acids directly to aldehydes. researchgate.netgoogle.com These enzymes, such as the one from Mycobacterium marinum, have been shown to have a broad substrate specificity, acting on aliphatic fatty acids of various chain lengths (C6-C18). researchgate.net Subsequently, an aldehyde reductase or alcohol dehydrogenase reduces the aldehyde intermediate to the final 1-nonanol product. d-nb.infonih.gov Alternatively, a fatty acyl-CoA reductase (FAR) can directly reduce a fatty acyl-CoA to the corresponding alcohol, often via a bound aldehyde intermediate. nih.govmdpi.com Some FARs have been noted to have a preference for branched-chain substrates. mdpi.com

Table 2: Key Enzymes and Their Functions in 6-Methyl-1-nonanol Biosynthesis

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) | Relevant Reference |

|---|---|---|---|---|---|

| Branched-Chain α-Keto Acid Dehydrogenase | BCKD | Generates branched acyl-CoA primers from α-keto acids. | Branched-chain α-keto acids | Branched-chain acyl-CoAs | nih.gov |

| β-Ketoacyl-ACP Synthase III | FabH | Initiates fatty acid synthesis by condensing a primer with malonyl-ACP. | Branched-chain acyl-CoA, Malonyl-ACP | β-Ketoacyl-ACP | pdx.edu |

| Fatty Acid Synthase Complex | FAS | Elongates the fatty acid chain. | Acyl-ACP, Malonyl-ACP, NADPH | Elongated Acyl-ACP | wikipedia.orgpdx.edu |

| Carboxylic Acid Reductase | CAR | Reduces fatty acids to aldehydes. | Fatty Acids (e.g., 6-methylnonanoic acid) | Fatty Aldehydes | researchgate.netgoogle.com |

| Fatty Acyl-CoA Reductase | FAR | Reduces fatty acyl-CoAs to fatty alcohols. | Fatty Acyl-CoAs, NADPH | Fatty Alcohols | nih.govmdpi.com |

| Alcohol Dehydrogenase | ADH | Reduces aldehydes to alcohols. | Fatty Aldehydes, NADPH/NADH | Fatty Alcohols | d-nb.info |

Regulation of Nonanol Biosynthesis in Producing Organisms

The biosynthesis of fatty acid-derived molecules like 6-methyl-1-nonanol is tightly regulated to balance the needs of primary and secondary metabolism. In bacteria, the expression of genes involved in BCFA synthesis can be controlled by the availability of precursors. For example, the presence of branched-chain amino acids can induce the expression of catabolic enzymes that produce the necessary primers. mdpi.com

Transcriptional regulators play a crucial role. In many bacteria, fatty acid biosynthesis is regulated by repressors like FadR, which controls the expression of genes involved in both fatty acid degradation and synthesis. Deleting or modifying such regulators is a common strategy in metabolic engineering to increase the pool of fatty acid precursors for the production of derivatives like fatty alcohols. nih.gov

Biological Activities and Semiochemical Roles of 6 Methyl 1 Nonanol

Olfactory Perception and Receptor Interactions of 6-Methyl-1-nonanol

The perception of volatile organic compounds by insects and other organisms is a critical first step in a range of behaviors, including locating hosts, mates, and food sources. This process begins with the interaction of a chemical ligand with specific olfactory receptors (ORs) on the antennae or other sensory organs.

Ligand Binding Studies with Olfactory Receptors

As of the latest available research, specific ligand binding studies detailing the interaction between 6-Methyl-1-nonanol and identified olfactory receptors have not been published. Computational modeling and deorphanization studies have successfully identified ligands for various ORs, including the related straight-chain alcohol 1-nonanol, which has been identified as a ligand for the human olfactory receptor hOR1G1. However, similar dedicated research to characterize the binding affinity and specific receptor targets for the 6-methyl isomer is not present in the current scientific literature.

Electrophysiological Response Profiling (e.g., Electroantennography)

Electroantennography (EAG) is a technique used to measure the average electrical response of an insect's antenna to a given volatile compound, indicating its detection by olfactory neurons. A review of existing literature indicates a lack of studies that have specifically profiled the electrophysiological responses of any insect species to 6-Methyl-1-nonanol. While EAG studies have been conducted on a wide array of plant volatiles and pheromones, including other C9 alcohols and aldehydes like nonanal (B32974) and 1-nonanol, 6-Methyl-1-nonanol has not been featured as a test compound in these published experiments.

Semiochemical Functions in Interspecific Chemical Communication

Semiochemicals are signal-carrying chemicals that mediate interactions between different species. These can include allomones, which benefit the emitter but not the receiver (e.g., a plant repellent), and kairomones, which benefit the receiver (e.g., a host volatile that attracts a pest).

Modulation of Host-Seeking and Feeding Behaviors in Insects

There is currently no specific research documenting the role of 6-Methyl-1-nonanol in modulating host-seeking or feeding behaviors in insects. Plant volatiles play a crucial role in guiding phytophagous insects to appropriate food sources and oviposition sites. While numerous compounds have been identified as attractants or repellents, the specific effect of 6-Methyl-1-nonanol remains uninvestigated in published behavioral assays.

Interactions in Plant-Microbe and Plant-Insect Systems

Plants emit a diverse bouquet of volatile organic compounds that mediate complex interactions within their ecosystems, including attracting predators of herbivores or deterring pests. The release of specific volatiles can be induced by herbivore feeding. However, there is no scientific literature identifying 6-Methyl-1-nonanol as a naturally produced volatile from any plant species or detailing its role in plant-microbe or plant-insect interactions. Research in this area has identified other compounds, such as 6-methyl-5-hepten-2-one (B42903), as significant in these interactions.

Pheromonal and Intraspecific Communication Roles of Related Nonanols

In contrast to the lack of data on 6-Methyl-1-nonanol, other methylated nonanols are well-documented as critical semiochemicals, particularly as aggregation pheromones for several species of weevils (Coleoptera: Curculionidae). These pheromones are typically produced by males and attract both males and females to a location, facilitating mating and mass attack of a host plant.

One of the most studied related compounds is 4-methyl-5-nonanol (B104968). It serves as the primary aggregation pheromone for the red palm weevil, Rhynchophorus ferrugineus, and other palm weevil species. Field studies have demonstrated that traps baited with synthetic 4-methyl-5-nonanol, often in synergy with plant-derived kairomones like ethyl acetate, are effective for monitoring and mass-trapping these significant pests. The specific stereochemistry of the pheromone is often crucial for its activity; for instance, the (4S,5S) stereoisomer of 4-methyl-5-nonanol is the active component for R. ferrugineus. Similarly, 4-methyl-5-nonanol has been identified as the male-produced aggregation pheromone of the palm weevil Dynamis borassi.

Other related secondary alcohols also function as pheromones. For example, 5-methyl-4-octanol (cruentol) is the aggregation pheromone of the palmetto weevil, Rhynchophorus cruentatus, and 6-methyl-2-hepten-4-ol (rhynchophorol) is used by the American palm weevil, Rhynchophorus palmarum.

The straight-chain primary alcohol 1-nonanol has been identified in the volatile profiles of various insects and plants and can elicit electrophysiological and behavioral responses. For example, it is part of the complex alarm pheromone blend of honeybees and has been found in the pheromone glands of certain moth species.

Table 1: Documented Pheromonal Roles of Nonanol Isomers and Related Alcohols in Insects This table summarizes findings on compounds structurally related to 6-Methyl-1-nonanol, as specific data for this compound is unavailable.

| Compound Name | Role | Insect Species | Source(s) |

| 4-Methyl-5-nonanol | Aggregation Pheromone | Rhynchophorus ferrugineus (Red Palm Weevil) | ,, |

| 4-Methyl-5-nonanol | Aggregation Pheromone | Dynamis borassi (Palm Weevil) | |

| 5-Methyl-4-octanol (Cruentol) | Aggregation Pheromone | Rhynchophorus cruentatus (Palmetto Weevil) | , |

| 6-Methyl-2-hepten-4-ol (Rhynchophorol) | Aggregation Pheromone | Rhynchophorus palmarum (American Palm Weevil) | |

| 2-Nonanol (B147358) | Alarm Pheromone Component | Apis mellifera (Honeybee) | |

| 1-Nonanol | Pheromone Gland Component | Chloridea virescens (Moth) |

Investigation of 6-Methyl-1-nonanol as a Potential Pheromone Component

Direct investigation into 6-methyl-1-nonanol as a pheromone is not extensively documented in available literature. However, studies on its isomers are well-established, providing a strong basis for its potential role as a semiochemical.

Notably, 4-methyl-1-nonanol is the well-known female-produced sex pheromone of the yellow mealworm beetle, Tenebrio molitor. nih.govscispace.combutlerov.comdntb.gov.uauni-bayreuth.de Its (R)-enantiomer is particularly effective in attracting males and eliciting mating behaviors. scispace.comuni-bayreuth.de The production of 4-methyl-1-nonanol by female T. molitor is dependent on maturation, with mature virgins emitting significantly more of the pheromone than immature ones. uv.es Following mating, females often cease pheromone production, a phenomenon known as pheromonostasis, which reduces their attractiveness to males. uv.es

Another isomer, 7-methyl-1-nonanol , has been explored in the context of pest control. It was considered as a potential sex attractant for the yellow mealworm, but biological assays showed it to be far weaker in activity compared to 4-methyl-1-nonanol. ndl.go.jp The propanoate ester of a related structure, 1,7-dimethylnonyl propanoate , is the sex pheromone for the western corn rootworm, Diabrotica virgifera virgifera, and is attractive to several other Diabrotica species. scielo.brherts.ac.ukecocenter.md

These examples demonstrate that methyl-branched nonanols are significant pheromone components in various insect species. The specific position of the methyl group on the nonanol chain is crucial for its biological activity and species-specificity.

Behavioral Assays for Attractant or Repellent Activities

Behavioral assays have revealed that various nonanol isomers can act as either attractants or repellents for different insect species.

Attractant Activities:

1-Nonanol has been identified as an attractant for the devastating tomato pest, the tomato leaf miner (Tuta absoluta). frontiersin.orgmdpi.comresearchgate.net In olfactometer bioassays, 1-nonanol was attractive to females at doses of 1 and 10 µg. frontiersin.org Cage experiments further confirmed this, showing that tomato plants treated with 1-nonanol had significantly more eggs laid on them (a 91.6% increase) compared to control plants. frontiersin.org

The sand fly Lutzomyia longipalpis is also attracted to nonanol as part of human-derived volatile organic compounds. researchgate.net

Repellent and Alarm Activities:

In contrast, 1-nonanol has been shown to repel female flies of the species Trupanea vicina. researchgate.net It is also a breakdown product of cockroach cuticular hydrocarbons and contributes to an avoidance response in American cockroach nymphs, suggesting it may function as a necromone or epideictic pheromone. biorxiv.org

2-Nonanol is a known component of the honey bee (Apis mellifera) alarm pheromone, which is released from the Koschevnikov gland when a bee stings. wikipedia.orgresearchgate.netnih.gov It contributes to recruiting other bees for defense and can also inhibit flight activity under certain conditions. nih.govoup.com It is considered one of the most effective components for alerting other bees. nih.gov

The following table summarizes the observed behavioral activities of different nonanol isomers.

| Compound | Species | Type of Activity | Research Finding |

| 1-Nonanol | Tuta absoluta (Tomato Leaf Miner) | Attractant | Attracted females in olfactometer and cage oviposition assays. frontiersin.orgmdpi.comresearchgate.net |

| 1-Nonanol | Trupanea vicina (Fly) | Repellent | Repelled females in behavioral assays. researchgate.net |

| 1-Nonanol | Periplaneta americana (American Cockroach) | Repellent / Necromone | A breakdown product of cuticular hydrocarbons that mediates avoidance behavior. biorxiv.org |

| 2-Nonanol | Apis mellifera (Honey Bee) | Alarm Pheromone | A component of the sting alarm pheromone that recruits bees for defense. wikipedia.orgnih.govoup.com |

| 4-Methyl-1-nonanol | Tenebrio molitor (Yellow Mealworm) | Sex Pheromone (Attractant) | Female-produced pheromone attracts males. nih.govscispace.comuv.es |

Antimicrobial and Bio-preservative Potential (Broadly for Nonanols)

Various nonanols exhibit significant antimicrobial properties, making them potential bio-preservatives for controlling fungal and bacterial pathogens, particularly in post-harvest grain storage.

Mechanisms of Action against Fungal and Bacterial Pathogens

The primary mechanism of antimicrobial action for nonanols involves the disruption of the microbial cell membrane. This leads to a cascade of events that inhibit growth and can lead to cell death.

Against Fungal Pathogens:

1-Nonanol has demonstrated potent antifungal activity against Aspergillus flavus, a common fungus that spoils post-harvest cereal grains. researchgate.netnih.govmdpi.comebi.ac.uk Studies show that 1-nonanol vapor can completely inhibit the growth of A. flavus. nih.govmdpi.com The mechanism involves damaging the integrity of the cell membrane, which leads to the leakage of intracellular electrolytes. researchgate.netnih.gov

2-Nonanol , a volatile organic compound produced by the bacterium Bacillus velezensis, is a strong inhibitor of Alternaria alternata, the pathogen causing tobacco brown spot disease. frontiersin.orgnih.gov It effectively inhibits both mycelial growth and spore germination. frontiersin.org

Against Bacterial Pathogens:

Long-chain fatty alcohols, including nonanols, are known to possess antimycobacterial activity. Their effectiveness is influenced by the length of the carbon chain.

Impact on Cellular Integrity and Metabolic Processes

The disruption of the cell membrane by nonanols has profound effects on the cellular integrity and metabolic functions of microbial pathogens.

Impact on Cellular Integrity:

The fundamental action of nonanols is the disruption of cell membrane integrity. mdpi.com This is achieved by intercalating their alkyl chains into the lipid bilayer, which increases membrane fluidity and permeability. This damage leads to the leakage of essential intracellular components and ultimately cell lysis. researchgate.net For Aspergillus flavus, treatment with 1-nonanol results in observable leakage of electrolytes, a key indicator of compromised membrane integrity. researchgate.netnih.gov

Impact on Metabolic Processes:

Mitochondrial Dysfunction: Nonanols critically impact mitochondrial function, the powerhouse of the cell. researchgate.netresearchgate.netresearchgate.net In A. flavus, 1-nonanol treatment leads to decreased activity of key mitochondrial enzymes like succinate (B1194679) dehydrogenase and mitochondrial dehydrogenase. researchgate.netnih.govresearchgate.net This disruption of the electron transport chain impairs energy production.

Inhibition of Energy Metabolism: The disruption of mitochondrial function directly affects energy metabolism. Treatment with 1-nonanol causes a reduction in ATPase activity, which is vital for energy conversion and transport, and a decrease in intracellular ATP content. researchgate.netebi.ac.ukresearchgate.net Transcriptome analysis of A. alternata treated with 2-nonanol revealed the downregulation of genes involved in carbon metabolism, limiting the pathogen's ability to acquire energy. frontiersin.orgnih.gov

Induction of Oxidative Stress: The impairment of mitochondrial function leads to the accumulation of reactive oxygen species (ROS). researchgate.netnih.gov Furthermore, 2-nonanol has been shown to suppress the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in A. alternata, which exacerbates the cellular damage caused by oxidative stress. frontiersin.orgnih.gov

Disruption of Other Metabolic Pathways: Metabolomic studies on A. flavus treated with 1-nonanol identified significant alterations in numerous metabolic pathways. These include the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and protein degradation. nih.gov

The following table summarizes the specific impacts of nonanols on microbial cells.

| Mechanism Category | Specific Impact | Affected Microbe(s) | Nonanol Isomer(s) |

| Cellular Integrity | Disruption of cell membrane integrity, leading to leakage of intracellular contents. | Aspergillus flavus | 1-Nonanol |

| Metabolic Processes | Decreased activity of mitochondrial enzymes (succinate dehydrogenase, ATPase). | Aspergillus flavus | 1-Nonanol |

| Metabolic Processes | Accumulation of Reactive Oxygen Species (ROS). | Aspergillus flavus | 1-Nonanol |

| Metabolic Processes | Downregulation of genes for carbon metabolism and antioxidant enzymes. | Alternaria alternata | 2-Nonanol |

| Metabolic Processes | Alteration of TCA cycle and amino acid biosynthesis pathways. | Aspergillus flavus | 1-Nonanol |

Advanced Research Methodologies and Theoretical Frameworks

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Methyl-Branched Alcohols

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. For methyl-branched alcohols like 6-Methyl-1-nonanol, these models are invaluable for estimating characteristics without the need for extensive empirical testing.

Research has demonstrated strong correlations between the structural descriptors of alcohols and their properties. nih.gov The fungitoxicity of monohydric alcohols, for instance, is heavily dependent on the calculated partition coefficient (CLogP), which is a measure of a compound's lipophilicity. nih.govacs.org Other factors influencing activity include the class of the alcohol (primary, secondary, or tertiary), the presence of double bonds, and the degree of alkyl moiety branching. nih.govacs.org In homologous series of alcohols, a collinearity issue can arise between CLogP values and molecular connectivity indices (χ), which are used to quantify branching. nih.govacs.org This challenge can be overcome by using relative molecular connectivity (χrel), a ratio that compares the alcohol's molecular connectivity to that of its corresponding straight-chain isomer. nih.govacs.org

QSPR models have been successfully developed to predict a range of properties for alcohols, including boiling points, molar volumes, water solubility, and gas chromatography retention indices. acs.orgkg.ac.rsbas.bgresearchgate.net These models often employ topological descriptors, which are numerical representations of molecular structure. acs.orgbas.bg For example, studies have found that for n-alkyl organics, solute rejection by reverse osmosis membranes initially increases with alkyl chain length, and branched compounds exhibit the highest rejection, likely due to steric hindrance effects. amazonaws.com

| Predicted Property | Key Molecular Descriptors Used in Models | Relevance to Methyl-Branched Alcohols | Reference(s) |

| Fungitoxicity | Calculated Partition Coefficient (CLogP), Relative Molecular Connectivity (χrel), Class of Alcohol | Branching and lipophilicity are critical determinants of antifungal activity. | nih.gov, acs.org |

| Boiling Point (BP) | Edge Connectivity Index (mF), Alcohol-Type Parameter (δ) | Models can achieve high correlation (r > 0.99) for predicting the boiling points of diverse alcohols. | kg.ac.rs, bas.bg |

| Water Solubility (logW) | Atom-Type Indices (DAI), Odd-Even Index (OEI) | Predicts how the compound partitions in aqueous environments, crucial for environmental fate modeling. | bas.bg, researchgate.net |

| GC Retention Index (RI) | Topological Descriptors, Calculated Boiling Points | Essential for identifying and quantifying branched alcohols in complex mixtures using gas chromatography. | acs.org, researchgate.net |

| Membrane Rejection | Molecular Shape, Hydrophobicity | Branching can increase rejection by membranes, which is relevant for water treatment and biological transport. | amazonaws.com |

Computational Chemistry and Molecular Dynamics Simulations of Ligand-Receptor Binding

Understanding how 6-Methyl-1-nonanol interacts with biological targets, such as olfactory receptors (ORs), requires sophisticated computational techniques. Given the scarcity of experimentally determined OR structures, computational modeling has become an indispensable tool. herts.ac.uk Methods like homology modeling, molecular docking, and molecular dynamics (MD) simulations are used to predict 3D receptor structures and investigate the specifics of ligand binding and receptor activation. herts.ac.ukresearchgate.net

Molecular docking studies can predict the binding orientation of a ligand within a receptor's binding pocket. These studies have shown that forces like hydrogen bonding and pi-pi stacking are key for stabilizing odorant-receptor complexes. researchgate.net Following docking, MD simulations can provide a dynamic view of the interaction over time. researchgate.net These simulations can reveal how a ligand like 6-Methyl-1-nonanol might induce conformational changes in a receptor, a crucial step in initiating a signal cascade. researchgate.netoup.com For instance, MD simulations have been used to characterize the dynamic response of a mouse olfactory receptor to ligand binding and to identify stable hydrogen bonds that correlate with lower odor detection thresholds. researchgate.net

| Technique | Purpose in Studying 6-Methyl-1-nonanol | Key Insights from Related Alcohol Studies | Reference(s) |

| Homology Modeling | To predict the 3D structure of a target receptor (e.g., an olfactory receptor) in the absence of an experimental structure. | Essential first step for structure-based drug design and docking when crystal structures are unavailable for ORs. | herts.ac.uk, plos.org |

| Molecular Docking | To predict the preferred binding mode and affinity of 6-Methyl-1-nonanol within a receptor's active site. | Identifies key interacting amino acid residues and the importance of hydrogen bonds and other non-covalent interactions. | researchgate.net, researchgate.net |

| Molecular Dynamics (MD) Simulations | To simulate the dynamic behavior of the ligand-receptor complex over time, revealing conformational changes and interaction stability. | Can trace the pathway of a ligand entering and exiting the binding pocket and correlate binding stability with receptor activation. | researchgate.net, oup.com, plos.org |

| Free Energy Calculations | To compute the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. | Increasingly used to provide deeper insights into the thermodynamics of molecular recognition and protein-ligand interactions. | herts.ac.uk, researchgate.net |

Metabolomic and Transcriptomic Profiling for Biological Pathway Elucidation

Metabolomics and transcriptomics are powerful "omics" technologies that provide a system-wide view of the molecular processes within an organism. When an organism is exposed to a compound like 6-Methyl-1-nonanol, these techniques can elucidate the metabolic pathways it enters and the genetic responses it triggers.

Transcriptomic profiling, often using RNA-sequencing, analyzes the expression levels of all genes in a cell or tissue. Studies on yeast (Saccharomyces cerevisiae) and bacteria (E. coli) have used this approach to understand tolerance mechanisms to various alcohols, including branched-chain alcohols. oup.comsci-hub.se For example, transcriptome analysis in yeast revealed that metabolic pathways for branched-chain amino acids and pyruvate (B1213749) are decisive factors in the formation of higher alcohols during fermentation. nih.govresearchgate.net Specific genes, such as TIR1 and GAP1, have been identified as crucial regulators in this process. nih.gov Similarly, studies on E. coli have shown that exposure to straight-chain alcohols can delay the onset of the death phase in bacterial cultures, a phenomenon modulated by global regulators like RpoS. nih.gov

Metabolomics, the study of all small-molecule metabolites, complements transcriptomics by revealing the functional output of cellular processes. For instance, a metabolomics study on the antifungal activity of 1-nonanol (a structural relative of 6-Methyl-1-nonanol) against Aspergillus flavus hypothesized that its mechanism involves the disruption of cell membrane integrity and mitochondrial function. researchgate.net Applying these methodologies to 6-Methyl-1-nonanol could reveal its metabolic fate, its impact on central carbon metabolism, and the stress response pathways it activates in various organisms. sci-hub.seresearchgate.net

| Methodology | Objective | Key Findings from Alcohol-Related Studies | Reference(s) |

| Transcriptomics (RNA-Seq) | To identify genes and genetic pathways that are up- or down-regulated upon exposure to 6-Methyl-1-nonanol. | Identified genes related to branched-chain amino acid metabolism, pyruvate metabolism, and general stress response as key in alcohol tolerance and production in yeast. | oup.com, nih.gov, sci-hub.se |

| Metabolomics | To profile changes in the concentrations of endogenous small-molecule metabolites following exposure. | Revealed that 1-nonanol disrupts the cell membrane and mitochondrial function in fungi; other alcohols alter amino acid and energy metabolism. | researchgate.net |

| Combined Omics | To integrate transcriptomic and metabolomic data for a comprehensive understanding of biological responses. | Links changes in gene expression to functional changes in metabolic pathways, providing a clearer picture of the mechanism of action. | sci-hub.se, researchgate.net |

Chemical Ecology Approaches for Understanding Environmental Interactions

Chemical ecology is the study of chemically-mediated interactions between living organisms. The chemicals involved, known as semiochemicals, are divided into pheromones (intraspecific communication) and allelochemicals (interspecific communication). google.comdiva-portal.org Investigating whether 6-Methyl-1-nonanol functions as a semiochemical requires a multi-step approach common in this field.

The first step is typically the collection and identification of volatile organic compounds (VOCs) from the organism of interest (e.g., an insect or plant). If 6-Methyl-1-nonanol is identified, the next stage involves testing its biological activity. Electrophysiological techniques, such as electroantennography (EAG), can determine if an insect's antenna, its primary olfactory organ, responds to the compound. A positive EAG response indicates the compound is detected and warrants further behavioral assays.

Behavioral experiments in controlled environments (like olfactometers) or in the field are then used to determine the specific function of the compound. It could be an attractant (kairomone if from another species, sex/aggregation pheromone if from the same species), a repellent (allomone), or have other behavioral effects. google.com For example, other branched alcohols and related compounds have been identified as potent semiochemicals. 4-methyl-5-nonanol (B104968) is a male aggregation pheromone in the palm weevil, while 6-methyl-5-hepten-2-one (B42903) is a known mosquito repellent derived from human skin volatiles. plantprotection.plnih.gov These examples establish a precedent for branched alcohols serving as critical signaling molecules in nature.

| Semiochemical Class | Definition | Example of a Branched-Chain Alcohol/Related Compound | Reference(s) |

| Pheromone | A chemical that mediates interactions between individuals of the same species (e.g., for mating or aggregation). | 4-Methyl-5-nonanol : Male aggregation pheromone for the weevil Rhynchophorus ferrugineus. | plantprotection.pl |

| Allelochemical: Allomone | A chemical produced by one species that affects the behavior of another species to the benefit of the emitter but not the receiver (e.g., a repellent). | 6-Methyl-5-hepten-2-one : A human-produced allomone that repels mosquitoes. | nih.gov |

| Allelochemical: Kairomone | A chemical emitted by one species that benefits a second species (the receiver) but not the emitter (e.g., a scent used by a predator to find its prey). | 4-Methyl-5-nonanone : A plant-derived kairomone that acts synergistically with pheromones to attract weevils. | plantprotection.pl |

| Allelochemical: Synomone | A chemical produced by one species that benefits both the emitter and the receiver. | Plant volatiles that attract pollinators, benefiting both the plant (pollination) and the insect (food). | google.com |

Development of Sustainable Analytical Methods for Detection and Quantification

The detection and quantification of 6-Methyl-1-nonanol in various matrices, from industrial process streams to environmental samples, require robust analytical methods. Modern analytical chemistry places a strong emphasis on sustainability, aiming to develop "green" methods that minimize environmental impact without compromising analytical quality. aptiwfn.commdpi.com

Traditional methods for alcohol quantification include direct injection gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.netives-openscience.eunih.gov While effective, these can be solvent- and time-intensive. The principles of Green Analytical Chemistry (GAC) promote the reduction of hazardous reagents, energy consumption, and waste generation. aptiwfn.com

For a volatile compound like 6-Methyl-1-nonanol, headspace gas chromatography (HS-GC) is a highly suitable sustainable technique. ives-openscience.euchromatographyonline.com HS-GC analyzes the vapor phase above a sample, which eliminates the need for solvent extraction, thereby reducing solvent use and sample preparation time. ives-openscience.euchromatographyonline.com Coupling GC with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) provides high sensitivity and specificity for quantification and identification. ives-openscience.eursc.org Other green approaches include the miniaturization of extraction techniques (e.g., microextraction) and the replacement of conventional organic solvents with greener alternatives like ethanol (B145695) or superheated water in liquid chromatography. chromatographyonline.commdpi.com

| Analytical Technique | Principle | Sustainability Advantages | Reference(s) |

| Headspace Gas Chromatography (HS-GC) | Analyzes the volatile compounds in the gas phase in equilibrium with a solid or liquid sample. | Eliminates or drastically reduces the need for solvent extraction, minimizing waste and sample handling. | ives-openscience.eu, chromatographyonline.com |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Can be made "greener" by using more benign mobile phase solvents (e.g., ethanol, water), reducing flow rates, and using shorter columns. | researchgate.net, nih.gov, mdpi.com |

| Microextraction Techniques (e.g., SPME) | Use a very small amount of extraction phase (e.g., a coated fiber) to concentrate analytes from a sample. | Dramatically reduces solvent consumption compared to traditional liquid-liquid or solid-phase extraction. | chromatographyonline.com |

| Direct Analysis/Static Headspace | A syringe is used to sample the gas phase directly above a sample for injection into a GC. | Fully automatable, high throughput, and eliminates solvent use, though may have higher detection limits than other methods. | chromatographyonline.com |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 6-Methyl-1-nonanol, and how do reaction conditions influence yield?

- Answer : Synthesis typically involves catalytic hydrogenation of aldehydes or ketones, or Grignard reactions with appropriate precursors. For example, using palladium or nickel catalysts under hydrogen gas (1–3 atm) at 50–80°C can optimize yield . Reaction purity is critical; fractional distillation or column chromatography is recommended for isolation. Yield variations (e.g., 60–85%) often stem from catalyst choice, solvent polarity, and temperature control .

Q. How should researchers characterize the purity and structural identity of 6-Methyl-1-nonanol?

- Answer : Combine spectroscopic techniques:

- GC-MS : Confirm molecular weight (e.g., 158.28 g/mol) and detect impurities via retention time .

- NMR : Use -NMR to identify methyl branching (δ 0.85–0.95 ppm) and hydroxyl proton signals (δ 1.50–1.70 ppm) .

- FT-IR : Validate hydroxyl groups (broad peak ~3300 cm) and C-O stretching (~1050 cm) .

- Report retention indices and spectral matches against NIST databases to ensure reproducibility .

Q. What safety protocols are essential when handling 6-Methyl-1-nonanol in laboratory settings?

- Answer : Follow hazard codes H303 (harmful if swallowed), H313 (harmful on skin contact), and H333 (harmful if inhaled). Use fume hoods for volatile steps, PPE (gloves, goggles), and store waste in labeled containers for professional disposal . Document exposure limits and emergency procedures per OSHA guidelines.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 6-Methyl-1-nonanol across studies?

- Answer : Contradictions often arise from solvent effects, instrument calibration, or sample purity. For example, NMR chemical shifts may vary with deuterated solvents (CDCl vs. DMSO). Validate results using:

- Iterative analysis : Cross-check with multiple techniques (e.g., GC-MS and -NMR) .

- Statistical validation : Apply ANOVA to compare datasets, ensuring p-values <0.05 for significance .

- Report instrument parameters (e.g., magnetic field strength, ionization mode) to enable replication .

Q. What experimental design strategies minimize bias in studying 6-Methyl-1-nonanol’s physicochemical properties?

- Answer :

- Control groups : Use inert solvents (e.g., hexane) as negative controls for reactivity tests .

- Blinding : Assign sample labels randomly to reduce observer bias in spectroscopic analysis .

- Replication : Perform triplicate measurements for boiling point, density, and solubility, reporting mean ± standard deviation .

- For thermodynamic studies, calibrate DSC/TGA instruments with reference standards (e.g., indium) .

Q. How do stereochemical factors influence 6-Methyl-1-nonanol’s reactivity in catalytic systems?

- Answer : The methyl branch at C6 creates steric hindrance, slowing nucleophilic attacks at the hydroxyl group. Compare reaction kinetics with linear isomers (e.g., 1-nonanol) using:

- Kinetic studies : Monitor rate constants (k) under identical conditions .

- DFT calculations : Model transition states to quantify steric effects (e.g., activation energy differences ≥10 kJ/mol) .

- Table : Example kinetic data for esterification with acetic acid:

| Catalyst | k (L/mol·s) for 6-Methyl-1-nonanol | k (L/mol·s) for 1-Nonanol |

|---|---|---|

| HSO | 0.012 ± 0.002 | 0.025 ± 0.003 |

| Amberlyst-15 | 0.008 ± 0.001 | 0.015 ± 0.002 |

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of 6-Methyl-1-nonanol?

- Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC or LC values. Validate assumptions:

- Normality : Shapiro-Wilk test (p > 0.05) .

- Homoscedasticity : Levene’s test for variance equality .

- Report confidence intervals (e.g., 95% CI) and adjust for multiple comparisons (Bonferroni correction) .

Guidelines for Data Reporting

- Precision : Report numerical data to one significant digit beyond instrument precision (e.g., GC-MS retention time: 12.3 ± 0.1 min) .

- Units : Use metric system (e.g., mL, mM) and define symbols (e.g., ΔH for enthalpy) .

- Ethics : Disclose conflicts of interest and cite peer-reviewed sources (avoid .com domains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.